molecular formula C7H7FO4S B2925063 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride CAS No. 95546-51-3

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B2925063
CAS No.: 95546-51-3
M. Wt: 206.19
InChI Key: KEVQIPNINYKAMP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₇H₇FO₄S and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Hydroxy-3-methoxybenzene (also known as vanillin) with a sulfonyl fluoride reagent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfuryl fluoride (SO₂F₂) and a suitable base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. The hydroxyl and methoxy groups on the benzene ring can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.

    4-Hydroxy-3-methoxybenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    4-Hydroxy-3-methoxybenzene-1-sulfonyl chloride: Has a sulfonyl chloride group instead of a sulfonyl fluoride group.

Uniqueness

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. The sulfonyl fluoride group is particularly useful in enzyme inhibition studies and as a reactive intermediate in organic synthesis .

Properties

IUPAC Name

4-hydroxy-3-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVQIPNINYKAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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